molecular formula C23H15F2NO3S B11122786 Methyl 2-{[(2,6-difluorophenyl)carbonyl]amino}-4-(naphthalen-1-yl)thiophene-3-carboxylate

Methyl 2-{[(2,6-difluorophenyl)carbonyl]amino}-4-(naphthalen-1-yl)thiophene-3-carboxylate

Cat. No.: B11122786
M. Wt: 423.4 g/mol
InChI Key: RAAAIJWCJFVGLR-UHFFFAOYSA-N
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Description

METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Group: This step might involve a coupling reaction, such as Suzuki or Stille coupling, using naphthalene boronic acid or a similar reagent.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens, nucleophiles, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(2,6-DICHLOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE
  • METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(PHENYL)THIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of both the naphthalene and 2,6-difluorobenzamido groups, which can impart distinct electronic and steric properties. These features might influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H15F2NO3S

Molecular Weight

423.4 g/mol

IUPAC Name

methyl 2-[(2,6-difluorobenzoyl)amino]-4-naphthalen-1-ylthiophene-3-carboxylate

InChI

InChI=1S/C23H15F2NO3S/c1-29-23(28)19-16(15-9-4-7-13-6-2-3-8-14(13)15)12-30-22(19)26-21(27)20-17(24)10-5-11-18(20)25/h2-12H,1H3,(H,26,27)

InChI Key

RAAAIJWCJFVGLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

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